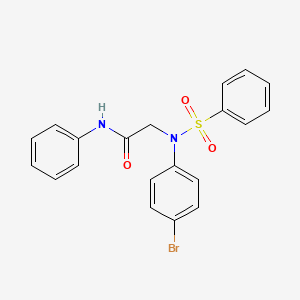
N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide, also known as BPPG, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BPPG is a glycine transporter type 1 (GlyT1) inhibitor, which means it can modulate the levels of glycine in the brain, leading to various biochemical and physiological effects.
作用机制
N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide acts as a GlyT1 inhibitor, which means it can block the reuptake of glycine by neurons, leading to increased levels of glycine in the brain. Glycine is an important neurotransmitter that plays a key role in the regulation of N-methyl-D-aspartate (NMDA) receptor function. NMDA receptors are involved in various physiological processes, including learning and memory, and are also implicated in the pathophysiology of various neurological and psychiatric disorders. By modulating the levels of glycine in the brain, N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide can regulate NMDA receptor function, leading to various biochemical and physiological effects.
Biochemical and physiological effects:
N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing anxiety and depression-like behavior, and modulating the levels of neurotransmitters such as dopamine and serotonin. N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has also been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide is its specificity for GlyT1, which means it can selectively modulate the levels of glycine in the brain without affecting other neurotransmitters. This makes it a useful tool for studying the role of glycine in various physiological processes. However, one of the limitations of N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide is its relatively low potency, which means higher concentrations are required to achieve significant effects. This can limit its use in certain experimental settings.
未来方向
There are several future directions for the research on N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and ADHD. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide. Another area of interest is the development of more potent and selective GlyT1 inhibitors, which could lead to more effective treatments for these disorders. Finally, the role of glycine in other physiological processes, such as pain modulation and sleep regulation, is an area of ongoing research, and N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide could be a useful tool for studying these processes.
合成方法
The synthesis of N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide involves several steps, starting from the reaction of 4-bromobenzaldehyde with phenylacetic acid to form 4-bromo-α-phenylcinnamic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with N-phenylglycine to form N-phenyl-N-(4-bromophenyl)-α-phenylcinnamamide. Finally, the sulfonyl chloride derivative of this compound is prepared by reacting it with benzenesulfonyl chloride in the presence of a base. The resulting compound is then purified to obtain N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide.
科学研究应用
N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of schizophrenia, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD). N~2~-(4-bromophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has also been found to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c21-16-11-13-18(14-12-16)23(27(25,26)19-9-5-2-6-10-19)15-20(24)22-17-7-3-1-4-8-17/h1-14H,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMJTZFFXLNGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{1-[3-(2-furyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6006961.png)
![3-benzyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B6006972.png)
![2-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B6006974.png)
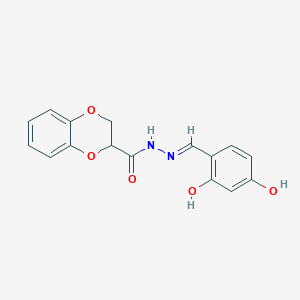
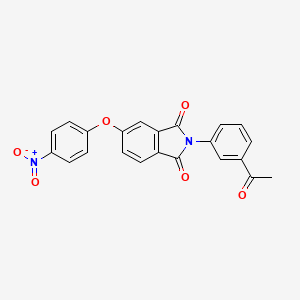
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6006987.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6006995.png)
![3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B6006997.png)
![N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea)](/img/structure/B6007007.png)
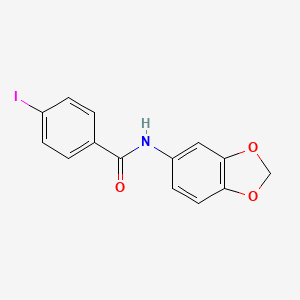
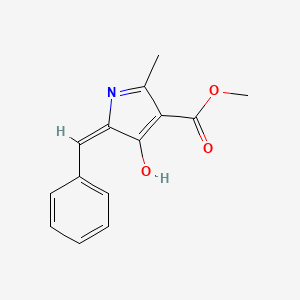
![3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6007033.png)
![4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B6007037.png)
![2-methyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B6007041.png)